Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester
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Overview
Description
Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester is a chemical compound with a complex structure that combines acetic acid, a common carboxylic acid, with a 4-methoxyphenyl group and an imino group, esterified with 2-propenyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester typically involves the esterification of acetic acid with 2-propenyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include 4-methoxybenzoic acid or related ketones.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active compounds that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-[(4-methoxyphenyl)imino]-, methyl ester
- Acetic acid, 2-[(4-methoxyphenyl)imino]-, ethyl ester
Uniqueness
Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
194099-83-7 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
prop-2-enyl 2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C12H13NO3/c1-3-8-16-12(14)9-13-10-4-6-11(15-2)7-5-10/h3-7,9H,1,8H2,2H3 |
InChI Key |
HCCNHWXYXHSICR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC(=O)OCC=C |
Origin of Product |
United States |
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